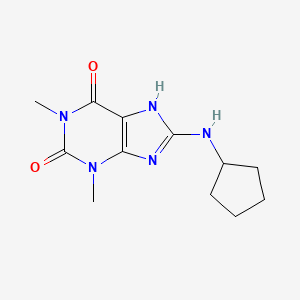

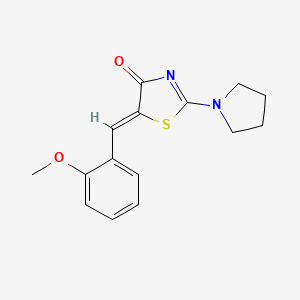

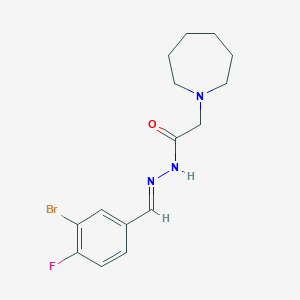

N-(2-methoxyphenyl)-5-quinoxalinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methoxyphenyl)-5-quinoxalinamine, also known as MQL-5, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. MQL-5 belongs to the quinoxaline family of compounds, which are known for their diverse biological activities.

科学的研究の応用

Neuroprotection

N-(2-methoxyphenyl)-5-quinoxalinamine, through its analogs and derivatives, has shown promising applications in neuroprotection, particularly in the context of cerebral ischemia. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists to the non-NMDA glutamate receptor, exhibits potent neuroprotective properties. NBQX is a selective inhibitor of binding to the quisqualate subtype of the glutamate receptor and has shown efficacy in protecting against global ischemia even when administered hours after an ischemic challenge (Sheardown et al., 1990).

Pesticidal Activities

Quinoxaline derivatives have been explored for their potential in pest control. A study synthesizing new quinoxaline compounds revealed their herbicidal, fungicidal, and insecticidal activities. Notably, certain compounds demonstrated significant activity as herbicides and fungicides, with broad-spectrum fungicidal effects against plant pathogens like Colletotrichum species. This highlights the versatility of quinoxaline derivatives in agricultural applications (Liu et al., 2020).

Antibacterial and Antifungal Activities

The synthesis of quinoxaline sulfonamides has unveiled their potential in combating bacterial infections. A study demonstrated the green synthesis of various quinoxaline derivatives, which were then evaluated for their antibacterial activities against pathogens like Staphylococcus spp. and Escherichia coli. These compounds offer a new avenue for antibiotic development, showcasing the chemical diversity and biological relevance of the quinoxaline scaffold (Alavi et al., 2017).

Photoluminescence Applications

Research into photoluminescent compounds has identified quinoxaline derivatives as candidates for such applications, although they face competition from other nitrogen-containing π-extended heterocycles. Investigations into the electrochemical and photophysical properties of these compounds suggest a nuanced understanding of their suitability for luminescence, pointing to areas where quinoxaline derivatives may be optimized or alternatively utilized (Mancilha et al., 2006).

Antituberculosis Agents

Quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and tested for their antituberculosis activity, with certain derivatives showing significant efficacy. These findings underscore the potential of quinoxaline derivatives in the development of new therapeutics against tuberculosis, highlighting their role in addressing global health challenges (Jaso et al., 2005).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2-methoxyphenyl)quinoxalin-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-19-14-8-3-2-5-11(14)18-13-7-4-6-12-15(13)17-10-9-16-12/h2-10,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWAHMGUJLXGOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC=CC3=NC=CN=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(2-pyridinyl)ethyl]phenyl}-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5576021.png)

![2-[(4-amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5576030.png)

![{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5576037.png)

![4-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5576041.png)

![1-[(3-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5576049.png)

![1-[(dimethylamino)sulfonyl]-N-[(3-methylphenyl)(phenyl)methyl]-3-piperidinecarboxamide](/img/structure/B5576077.png)